Deliquescence Point (RH₀) Stability: Lactose Monohydrate vs. Anhydrous Lactose Forms (20–50 °C)
Lactose monohydrate demonstrates the highest deliquescence relative humidity (RH₀) among all lactose crystalline forms. At 20 °C, RH₀ of the monohydrate is 99% RH, compared to 89% RH for β-anhydrate and 87% RH for stable α-anhydrate. Upon heating to 50 °C, the monohydrate retains RH₀ of 98% RH, while both anhydrous forms drop to 82% RH [1]. This means monohydrate remains non-deliquescent up to 12–16% higher ambient humidity than anhydrous alternatives under processing-relevant temperature ranges.
| Evidence Dimension | Deliquescence Relative Humidity (RH₀) as a function of temperature |
|---|---|
| Target Compound Data | RH₀: 99% RH at 20 °C; 98% RH at 50 °C |
| Comparator Or Baseline | β-Anhydrate: 89% RH (20 °C), 82% RH (50 °C); Stable α-Anhydrate: 87% RH (20 °C), 82% RH (50 °C) |
| Quantified Difference | Monohydrate RH₀ exceeds anhydrous forms by +10 to +12% RH at 20 °C; by +16% RH at 50 °C |
| Conditions | Dynamic vapor sorption (DVS) measurements; saturated solution water activity (aw); controlled aw equilibration combined with PXRD and FTIR; temperature range 20 °C to 50 °C |
Why This Matters
Procurement of monohydrate over anhydrous forms prevents moisture-induced deliquescence during processing and storage in non-climate-controlled facilities, reducing batch failure risk.
- [1] Allan, M. C., Grush, E., & Mauer, L. J. (2020). RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms. Food Research International, 127, 108717. View Source
